3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Description
Contextual Significance in Modern Organic Chemistry
In the vast landscape of organic chemistry, the synthesis and investigation of novel molecules with specific functional groups are paramount for the discovery of new reactions and bioactive compounds. Molecules that combine aromatic and aliphatic moieties, such as 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, are of particular interest. The integration of a methoxy-substituted phenyl ring with a primary alcohol offers a platform for a diverse range of chemical transformations. Primary alcohols are foundational building blocks in organic synthesis, readily participating in oxidation, esterification, and substitution reactions. fiveable.mesolubilityofthings.comijrpr.combritannica.com The presence of the methoxyphenyl group can influence the reactivity of the alcohol and introduce electronic effects that are crucial for various synthetic strategies.
Overview of Structural Features and Their Research Implications
The chemical architecture of this compound is characterized by three key features: a 4-methoxyphenyl (B3050149) group, a methyl group at the second carbon of the propanol (B110389) chain, and a primary alcohol functional group. Each of these components imparts distinct properties to the molecule, suggesting a range of potential research applications.
The 4-methoxyphenyl group contains an electron-donating methoxy (B1213986) substituent on the phenyl ring, which can influence the molecule's electronic properties and reactivity. This group is a common motif in many biologically active compounds and can participate in various aromatic substitution reactions.
The 2-methylpropan-1-ol backbone provides a simple, chiral, or achiral (depending on the specific isomer) scaffold. The methyl group introduces steric bulk, which can influence the regioselectivity and stereoselectivity of reactions at the nearby alcohol. The primary alcohol is a versatile functional group that can be converted into aldehydes, carboxylic acids, esters, and alkyl halides, making it a valuable handle for synthetic transformations. fiveable.mesolubilityofthings.comijrpr.com
The combination of these features in a single molecule suggests its potential utility as an intermediate in the synthesis of more complex molecular architectures, including pharmaceuticals, agrochemicals, and materials.
Scope of Current Academic Research on the Compound
A comprehensive review of academic databases indicates a notable lack of specific research focused exclusively on this compound. While its constituent parts and related structures are extensively studied, this particular compound does not appear to have been the subject of dedicated synthesis, characterization, or application-focused investigations. This presents a unique opportunity for original research to explore the synthesis, properties, and potential applications of this compound, thereby filling a gap in the existing chemical literature. The following table outlines the key structural components and their potential research implications.
| Structural Feature | Potential Research Implications |
| 4-Methoxyphenyl Group | Investigation of electrophilic aromatic substitution reactions; Use as a precursor for compounds with biological activity. |
| 2-Methylpropan-1-ol Backbone | Study of steric effects on reaction outcomes; Use in the synthesis of chiral molecules. |
| Primary Alcohol | Exploration of oxidation to aldehydes and carboxylic acids; Conversion to esters and ethers for various applications. fiveable.mesolubilityofthings.comijrpr.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSKKFTJPQADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300787 | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-21-4 | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-β-methylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 4-methoxy-β-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl 2 Methylpropan 1 Ol
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol reveals several logical bond disconnections. A primary disconnection can be made between the C1 carbinol carbon and the C2 methyl-substituted carbon, or between the C2 and C3 carbons. These disconnections point towards precursors such as substituted benzaldehydes, acrylic acids, and various ketones, which serve as foundational starting points for different synthetic strategies.
One of the most direct synthetic routes commences with a 4-substituted benzaldehyde, specifically 4-methoxybenzaldehyde (p-anisaldehyde). This approach builds the carbon chain from the aldehyde functional group. A common method involves the Grignard reaction, where an isopropyl magnesium halide (e.g., isopropyl magnesium bromide, derived from 2-bromopropane) is added to 4-methoxybenzaldehyde. This reaction forms the secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol. Subsequent reduction of the benzylic alcohol is not necessary as it is the desired functionality at C1, but this intermediate itself is a closely related structure. To achieve the target this compound, a multi-step sequence is required, such as a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate carbanion to form an alkene, followed by hydroboration-oxidation or hydrogenation to yield the primary alcohol. A direct synthesis from p-anisaldehyde and 2-bromopropane has been documented as a potential route. chemicalbook.com The starting material, p-methoxybenzaldehyde, can be synthesized from anethole, a naturally occurring compound. google.com
Another viable synthetic strategy involves the reduction of 3-(4-methoxyphenyl)-2-methylacrylic acid or its corresponding esters. This precursor already contains the complete carbon skeleton of the target molecule. The synthesis requires the reduction of two functional groups: the carbon-carbon double bond and the carboxylic acid (or ester) group.
The reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which will reduce the carboxyl group to a primary alcohol and typically also reduces the conjugated double bond. Alternatively, a two-step process can be employed. First, the double bond is selectively reduced through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). This yields 3-(4-methoxyphenyl)-2-methylpropanoic acid. The resulting saturated carboxylic acid is then reduced to the target primary alcohol using agents like borane (BH₃) or LiAlH₄. This stepwise approach offers greater control over the reduction process. The conversion of a diol to a methacrylic acid through oxidation and dehydration steps highlights the chemical relationship between these structures, which can be reversed synthetically. lu.se
The synthesis of the target molecule can also be approached from ketone precursors, such as analogs of 3'-methoxypropiophenone. nih.gov A more direct precursor would be 4-methoxypropiophenone. One potential pathway involves a Reformatsky reaction or an aldol-type condensation. For instance, the enolate of 4-methoxypropiophenone could react with formaldehyde, followed by dehydration and subsequent hydrogenation to yield the desired structure.
Another route involves the Grignard reaction. 3-Methoxypropiophenone can be synthesized by reacting the Grignard reagent from m-methoxybromobenzene with propionitrile. google.com An analogous ketone, cyclohexyl-(4-methoxy-phenyl)-methanone, is synthesized via Friedel-Crafts acylation of methoxy-benzene. google.com Such ketones serve as versatile intermediates. The reduction of a ketone like 1-(4-methoxyphenyl)-2-methylpropan-1-one, which can be formed from Friedel-Crafts acylation of anisole (B1667542) with isobutyryl chloride, using a reducing agent like sodium borohydride (NaBH₄), would yield the corresponding secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a constitutional isomer of the target compound. nih.gov To obtain the primary alcohol target, the ketone would need to be manipulated to extend the carbon chain before reduction.
A more complex but powerful strategy utilizes α,β-epoxyketones (also known as glycidic ketones) as key intermediates. This synthesis would typically begin with an α,β-unsaturated ketone, or chalcone (B49325) analog, such as 1-(4-methoxyphenyl)-2-methylprop-2-en-1-one. This chalcone can be prepared via an aldol (B89426) condensation between 4-methoxyacetophenone and acetone, followed by dehydration.
The α,β-unsaturated ketone is then subjected to epoxidation, for example, using hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), to form the corresponding α,β-epoxyketone. The epoxide ring of this intermediate can then be opened. Reductive opening of the epoxide, for example using lithium aluminum hydride, can lead to the formation of a diol. Alternatively, organocuprate addition can open the epoxide, followed by reduction of the ketone to yield the desired alcohol. The synthesis of α,β-epoxy ketones can also be achieved through the base-catalyzed rearrangement of cyclic peroxides derived from cyclopropanols, showcasing their accessibility as synthetic substrates. researchgate.net
Enantioselective Synthesis Approaches
For applications where a specific stereoisomer of this compound is required, enantioselective synthesis methods are employed. These methods aim to produce a single enantiomer in high excess, which is crucial in fields like pharmaceuticals and materials science.
Catalytic asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral olefins. semanticscholar.org In this context, the ideal precursor is the allylic alcohol, (E/Z)-3-(4-methoxyphenyl)-2-methylprop-2-en-1-ol. The hydrogenation of the carbon-carbon double bond in this substrate creates the chiral center at the C2 position.
This transformation is achieved using a transition metal catalyst, commonly based on rhodium, iridium, or ruthenium, complexed with a chiral ligand. Axially chiral bisphosphines, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), are classic examples of ligands that have proven highly effective. A ruthenium-BINAP complex, for instance, can catalyze the hydrogenation of the allylic alcohol with high enantioselectivity, delivering the (R)- or (S)-enantiomer of this compound depending on the chirality of the BINAP ligand used. unt.edu Recent advances have also explored metal-free systems, such as Chiral Frustrated Lewis Pair Frameworks (CFLPF), for the asymmetric hydrogenation of various olefins, achieving high yields and enantiomeric excess (ee). unt.edu
The table below summarizes typical results for the asymmetric hydrogenation of related olefin substrates, demonstrating the efficacy of chiral catalysts.
| Catalyst/Ligand System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |
| Ru(OAc)₂-(S)-BINAP | Allylic Alcohol | >95 | >98 |
| [Ir(COD)Cl]₂ / Chiral P,N-Ligand | Trisubstituted Olefin | >99 | 96 |
| Chiral Frustrated Lewis Pair Framework | Aromatic Olefin | 93 | 80 |
| Rh(COD)₂BF₄ / Chiral Diene | α,β-Unsaturated Ester | >99 | 99 |
This table presents representative data for asymmetric hydrogenation reactions on substrates analogous to the precursors of this compound to illustrate the potential of the methodology.
Dynamic Kinetic Resolution of Secondary Alcohols
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral alcohols. This method combines the kinetic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. In the context of secondary alcohols similar in structure to this compound, DKR typically involves an enzyme-catalyzed transesterification and a metal- or zeolite-catalyzed racemization.
Lipases, such as those from Candida antarctica, are commonly employed for the enantioselective acylation of one enantiomer of the alcohol. Simultaneously, a racemization catalyst, such as a ruthenium complex or a zeolite, facilitates the interconversion of the alcohol enantiomers. This ensures a continuous supply of the faster-reacting enantiomer for the enzymatic resolution. The choice of acyl donor, solvent, and temperature are critical parameters that influence the efficiency and enantioselectivity of the DKR process. While a specific DKR protocol for this compound is not extensively documented, the general principles of DKR for secondary benzylic alcohols are well-established and applicable.
| Parameter | Description | Typical Conditions |
| Enzyme | Biocatalyst for enantioselective acylation. | Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435) |
| Racemization Catalyst | Facilitates in situ racemization of the unreacted alcohol enantiomer. | Ruthenium-based complexes (e.g., Shvo's catalyst), Zeolites |
| Acyl Donor | Reagent for the acylation of the alcohol. | Vinyl acetate (B1210297), isopropenyl acetate |
| Solvent | Reaction medium. | Toluene, Tetrahydrofuran (THF) |
| Temperature | Influences reaction rates and enzyme stability. | 40-70 °C |
Dynamic Diastereomeric Salt Formation for Chiral Resolution
Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method for separating enantiomers. wikipedia.orgnii.ac.jp This technique involves reacting a racemic mixture, in this case, a derivative of this compound such as a carboxylic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnii.ac.jp
Commonly used chiral resolving agents for acidic compounds include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine. wikipedia.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and high diastereomeric purity. Once the less soluble diastereomeric salt is isolated, the desired enantiomer of the original compound can be liberated by treatment with an acid or base to break the salt linkage. While this method is effective, it is often empirical, requiring screening of various resolving agents and crystallization conditions to find the optimal separation.
| Resolving Agent Type | Examples | Separation Principle |
| Chiral Amines | Brucine, Strychnine, (R)- or (S)-1-phenylethylamine | Formation of diastereomeric salts with different solubilities. |
| Chiral Carboxylic Acids | Tartaric acid derivatives, Mandelic acid | Formation of diastereomeric salts with different solubilities. |
Classical and Modern Synthetic Routes
Reductive transformations of carbonyl compounds are a cornerstone of organic synthesis for the preparation of alcohols. The synthesis of this compound can be readily achieved by the reduction of the corresponding carboxylic acid ester, 3-(4-methoxyphenyl)-2-methylpropanoate, or the aldehyde, 3-(4-methoxyphenyl)-2-methylpropanal.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. commonorganicchemistry.com While it can reduce esters, the reaction is generally slower compared to the reduction of aldehydes and ketones. commonorganicchemistry.com The reduction of an ester to a primary alcohol with NaBH₄ often requires harsher conditions, such as higher temperatures or the use of a co-solvent like methanol (B129727) in tetrahydrofuran (THF), which can generate more reactive borohydride species in situ. ias.ac.in
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and is highly effective for the reduction of esters and carboxylic acids to primary alcohols. prepchem.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF. A specific example of a similar transformation is the reduction of methyl 2-(4-methoxyphenyl)propionate to 2-(4-methoxyphenyl)propan-1-ol using LiAlH₄ in dry ether. prepchem.com This method provides a reliable route to the target alcohol from its ester precursor.
| Reducing Agent | Substrate | Typical Solvents | Key Features |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Esters (slower) | Methanol, Ethanol, THF | Mild, selective for carbonyls over esters under standard conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes, Ketones | Diethyl ether, THF (anhydrous) | Powerful, non-selective, reduces a wide range of functional groups. |
Grignard reactions provide a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize this compound via a Grignard reaction, one could envision the reaction of a Grignard reagent with an appropriate aldehyde or epoxide. For instance, the reaction of isobutylmagnesium bromide with 4-methoxybenzaldehyde would yield 1-(4-methoxyphenyl)-2-methylpropan-1-ol, a constitutional isomer of the target compound.
A more direct approach to the target molecule would involve the reaction of a Grignard reagent with an epoxide. For example, the reaction of 4-methoxybenzylmagnesium chloride with 2-methyloxirane would yield this compound after an acidic workup. Alternatively, the reaction of a Grignard reagent with a suitable aldehyde followed by further transformations can also lead to the desired product.
Multi-step synthesis allows for the construction of complex molecules from simpler, commercially available starting materials. A plausible multi-step synthesis of this compound could commence from 4-methoxyphenylacetic acid.
One potential route involves the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride, followed by a reaction with a suitable organocuprate, such as lithium diisopropylcuprate, to introduce the isobutyl group. The resulting ketone, 1-(4-methoxyphenyl)-3-methylbutan-2-one, can then be reduced to the corresponding secondary alcohol. Subsequent dehydration and hydroboration-oxidation would yield the target primary alcohol.
Another strategy could start from 4-methoxybenzaldehyde. mdpi.com A Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate carbanion could be employed to introduce the propenyl side chain. Subsequent catalytic hydrogenation of the double bond and reduction of the resulting aldehyde or ester would furnish this compound. A synthesis of p-methoxyphenylacetone from 4-methoxyphenylacetic acid has been reported, which could serve as an intermediate. mdma.ch
| Starting Material | Key Transformations | Potential Intermediates |
| 4-Methoxyphenylacetic Acid | Acylation, Reduction, Dehydration, Hydroboration-oxidation | 1-(4-methoxyphenyl)-3-methylbutan-2-one |
| 4-Methoxybenzaldehyde | Wittig/HWE Reaction, Hydrogenation, Reduction | 3-(4-Methoxyphenyl)-2-methylpropenal |
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. researchgate.net This reaction can be adapted to synthesize amino alcohols that are structurally related to this compound. For example, the corresponding aldehyde, 3-(4-methoxyphenyl)-2-methylpropanal, could undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding primary or secondary amine.
Furthermore, biocatalytic reductive amination using amine dehydrogenases (AmDHs) offers a stereoselective route to chiral amines and amino alcohols. While a direct synthesis of an amino alcohol from this compound via this method is not typical, the reductive amination of a related keto-alcohol or hydroxy-aldehyde could provide access to chiral amino alcohols with similar structural motifs.
Optimization and Process Development in Synthesis
Catalyst and reagent optimization
The choice and optimization of catalysts and reagents are central to achieving an efficient synthesis of this compound. For instance, in a synthetic route involving the reduction of (S)-3-(4-methoxyphenyl)-2-methylpropanoic acid, the borane-dimethyl sulfide complex (BMS) serves as a key reagent. thieme-connect.com The molar ratio of the reducing agent to the substrate is a critical parameter to optimize to ensure complete conversion while avoiding unnecessary excess and potential side reactions.
In an alternative synthetic pathway, the hydrogenation of 3-(4-methoxyphenyl)-2-methylpropanal, the choice of catalyst is paramount. Noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often employed for such transformations. Optimizing the catalyst loading, support material, and the use of promoters can lead to significant improvements in reaction efficiency and selectivity.
The following table illustrates a hypothetical optimization of catalyst loading for the hydrogenation of 3-(4-methoxyphenyl)-2-methylpropanal.
| Catalyst | Catalyst Loading (mol%) | Hypothetical Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 5% Pd/C | 1 | 85 | 12 |
| 5% Pd/C | 0.5 | 82 | 24 |
| 10% Pd/C | 0.5 | 95 | 8 |
| 5% Pt/C | 1 | 90 | 10 |
This table presents hypothetical data for illustrative purposes based on general principles of catalytic hydrogenation.
Temperature, pressure, and reaction time effects
The interplay of temperature, pressure, and reaction time is a cornerstone of process optimization. These parameters are often interdependent and need to be carefully controlled to maximize yield and minimize the formation of byproducts.
For the synthesis of (S)-(–)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol via the reduction of the corresponding carboxylic acid with BMS, the reaction is initiated at 0 °C and then allowed to warm to room temperature over 1 hour. thieme-connect.com This temperature profile is likely designed to control the initial exothermic reaction and then ensure the reaction proceeds to completion at a reasonable rate.
In a potential hydrogenation route, both temperature and hydrogen pressure would be critical variables. Higher temperatures and pressures generally lead to faster reaction rates, but can also promote side reactions such as hydrogenolysis or decomposition of the starting material or product. Therefore, a careful optimization study is required to find the optimal balance.
The effect of these parameters on reaction yield is illustrated in the hypothetical data table below.
| Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|
| 25 | 1 | 24 | 75 |
| 50 | 1 | 12 | 88 |
| 50 | 5 | 6 | 95 |
| 75 | 5 | 6 | 92 (with increased byproducts) |
This table presents hypothetical data for illustrative purposes based on general principles of hydrogenation reactions.
Scalability considerations and atom economy principles
The transition of a synthetic procedure from the laboratory to an industrial scale introduces a new set of challenges. primescholars.com Factors such as heat transfer, mass transfer, and reaction kinetics, which may be negligible at the lab scale, become critical at a larger scale. primescholars.com A robust and scalable process for this compound must be designed with these considerations in mind. Continuous flow chemistry, for example, can offer advantages in terms of heat management and safety for highly exothermic reactions.
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation.
Reaction: C₁₁H₁₂O₃ + [Reducing Agent] → C₁₁H₁₆O₂
The molecular weight of (E)-3-(4-methoxyphenyl)-2-methylacrylic acid (C₁₁H₁₂O₃) is approximately 192.21 g/mol , and the molecular weight of this compound (C₁₁H₁₆O₂) is approximately 180.24 g/mol .
In an ideal reduction where the reducing agent only provides hydrogen atoms (e.g., catalytic hydrogenation with H₂), the atom economy would be very high. However, when using reagents like borane-dimethyl sulfide complex, the byproducts from the reagent must be considered in the atom economy calculation.
Chemical Transformations and Mechanistic Investigations of 3 4 Methoxyphenyl 2 Methylpropan 1 Ol
Mechanistic Insights into Reactivity
The reactivity of 3-(4-methoxyphenyl)-2-methylpropan-1-ol is a subject of interest in the broader context of catalytic transformations of alcohols. Mechanistic investigations into related systems provide a framework for understanding the potential chemical pathways this compound may undergo.
Intramolecular rearrangements (e.g.,researchgate.netnih.gov-alkyl migration observed in ruthenium-catalyzed systems)
Intramolecular rearrangements, particularly those catalyzed by transition metals, represent a powerful tool in organic synthesis for constructing complex molecular architectures. While specific studies on researchgate.netnih.gov-alkyl migration for this compound are not extensively documented, analogous ruthenium-catalyzed rearrangements in similar molecules, such as allylic alcohols, offer valuable mechanistic insights. For instance, ruthenium catalysts have been shown to facilitate the 1,3-aryl redox isomerization of allylic alcohols. This transformation proceeds through a proposed mechanism involving the formation of a ruthenacycle intermediate, followed by C-C bond cleavage and subsequent rearrangement. Although the target molecule is not an allylic alcohol, the potential for ruthenium to catalyze C-C bond activation and subsequent intramolecular migrations in alcoholic substrates is a key mechanistic consideration. Such rearrangements are often initiated by the coordination of the alcohol to the metal center, followed by oxidative addition and subsequent migratory insertion steps.
Proton-transfer processes in catalytic cycles
Proton-transfer is a fundamental step in many catalytic reactions involving alcohols, including oxidation and dehydrogenation. In transition metal-catalyzed systems, the transfer of a proton from the hydroxyl group is often a crucial part of the catalytic cycle. For instance, in the oxidation of alcohols catalyzed by ruthenium complexes, the reaction can proceed via an inner-sphere pathway. This involves the formation of a ruthenium-alkoxide complex, followed by β-hydride elimination, which generates a ruthenium-hydride species and the corresponding carbonyl compound. The subsequent protonation of the resulting alkoxide is a key step in regenerating the catalyst. rsc.org
C-H bond activation in related synthetic strategies
The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering more atom-economical and efficient routes to complex molecules. The aromatic and benzylic C-H bonds in molecules like this compound are potential sites for such transformations. Palladium and ruthenium are among the most effective catalysts for directing group-assisted C-H activation. nih.govrsc.org The hydroxyl group or a derivative thereof can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position of the aromatic ring.
For example, palladium-catalyzed C-H functionalization of substrates containing a methoxyphenyl group has been demonstrated. researchgate.netnih.gov The catalytic cycle is generally believed to involve the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the aromatic system and thereby affect the rate and selectivity of the C-H activation step.
Derivatization of the Hydroxyl Functionality
The hydroxyl group of this compound is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical and chemical properties.
Etherification reactions (e.g., methylation)
Etherification of the hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comorganic-chemistry.org For the methylation of this compound, a strong base such as sodium hydride would be used to generate the corresponding alkoxide, followed by reaction with a methylating agent like methyl iodide.
Alternatively, greener methods using dimethyl carbonate in the presence of a solid catalyst like alumina (B75360) or hydrotalcite have been developed for the methylation of alcohols. rsc.org A specific synthesis of 3-(4-methoxyphenyl)-2-methyl-1-methoxypropane has been reported via the hydrogenation of E-3-(4-methoxyphenyl)-2-methyl-1-methoxy-2-propene using a titanium catalyst. prepchem.com
Below is a table summarizing representative conditions for the synthesis of the methyl ether of a closely related substrate.
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| E-3-(4-methoxyphenyl)-2-methyl-1-methoxy-2-propene | (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate, n-butyllithium, Phenylsilane, H₂ | THF | 65°C | 43.5 h | 74% | prepchem.com |
Esterification (e.g., to acetate (B1210297) derivatives)
Esterification of this compound can be readily accomplished through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid (such as acetic acid) in the presence of an acid catalyst (like sulfuric acid), is a common method. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants (usually the alcohol) is used, or water is removed as it is formed.
A more reactive approach involves the use of an acid anhydride (B1165640), such as acetic anhydride. This reaction is often catalyzed by a base like pyridine (B92270) or a solid acid catalyst. The reaction of alcohols with acetic anhydride is generally faster and more efficient than Fischer esterification. libretexts.orgorganic-chemistry.org
The following table outlines typical conditions for the esterification of alcohols with acetic anhydride.
| Alcohol | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| General Alcohols | Acetic Anhydride | Silver triflate | - | Room Temp | High | organic-chemistry.org |
| General Alcohols | Acetic Anhydride | Pyridine | - | Varies | Varies | libretexts.org |
Oxidation reactions to corresponding carbonyl compounds
The primary alcohol functional group in this compound is susceptible to oxidation, yielding either the corresponding aldehyde, 3-(4-methoxyphenyl)-2-methylpropanal, or the carboxylic acid, 3-(4-methoxyphenyl)-2-methylpropanoic acid. The final product is contingent upon the choice of oxidizing agent and the specific reaction conditions employed. chemguide.co.uk
Mild oxidizing agents are typically used to selectively produce the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this partial oxidation. libretexts.orgstudymind.co.uk PCC, often used in a solvent like dichloromethane (B109758) (CH₂Cl₂), can convert the primary alcohol to an aldehyde without significant over-oxidation to the carboxylic acid. libretexts.org Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic conditions. libretexts.org
For the complete oxidation to the carboxylic acid, stronger oxidizing agents are required under more vigorous conditions. chemguide.co.uk Common reagents for this transformation include potassium dichromate (K₂Cr₂O₇) or chromic acid (H₂CrO₄), typically in the presence of aqueous sulfuric acid. studymind.co.ukstackexchange.com The reaction often involves heating under reflux to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uk
The mechanism for chromium-based oxidations generally involves the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) reagent. libretexts.org This is followed by a base-assisted elimination step, which resembles an E2 mechanism, where a proton on the carbon bearing the oxygen is removed. This elimination results in the formation of the carbon-oxygen double bond of the carbonyl group and the reduction of chromium from Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com In the presence of water and excess oxidant, the initially formed aldehyde can become hydrated to a gem-diol, which is then further oxidized to the carboxylic acid by a similar mechanism. stackexchange.com
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 3-(4-Methoxyphenyl)-2-methylpropanal | Anhydrous CH₂Cl₂ |
| Dess-Martin periodinane (DMP) | 3-(4-Methoxyphenyl)-2-methylpropanal | CH₂Cl₂ |
| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 3-(4-Methoxyphenyl)-2-methylpropanoic acid | Heat under reflux |
Reactions Involving the Aromatic Moiety
Electrophilic aromatic substitutions on the methoxy-substituted phenyl ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy group (-OCH₃) and the alkyl substituent (-CH₂CH(CH₃)CH₂OH). wikipedia.org Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orglibretexts.org
The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. youtube.com The alkyl group is a weak activator, operating through an inductive effect. lkouniv.ac.in Since the para position relative to the methoxy group is already occupied by the alkyl chain, electrophilic attack will be directed to the ortho positions (C2 and C6) relative to the methoxy group.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily 3-(2-nitro-4-methoxyphenyl)-2-methylpropan-1-ol. Bromination, using Br₂ and a Lewis acid catalyst like FeBr₃, would similarly yield the ortho-bromo derivative. youtube.com The bulky nature of the 2-methylpropyl side chain might introduce some steric hindrance, but the strong directing effect of the methoxy group is expected to dominate the regioselectivity of the reaction.
Nucleophilic substitution reactions on related halogenated analogs
Nucleophilic aromatic substitution (SNAr) on halogenated analogs of this compound presents significant mechanistic challenges. A halogenated analog, for example, 3-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-ol, would be generally unreactive towards nucleophiles under standard conditions.
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The methoxy and alkyl groups on the aromatic ring of the title compound are electron-donating, which destabilizes this intermediate and thus deactivates the ring towards SNAr. youtube.com
Therefore, displacing a halogen from a halogenated analog of this compound would necessitate harsh reaction conditions, such as high temperatures and pressures, or the use of specialized catalysts. Alternatively, mechanisms such as the benzyne (B1209423) elimination-addition pathway could be induced with very strong bases like sodium amide (NaNH₂), but this often leads to a mixture of products. youtube.com
Stereocontrol in Chemical Reactions
Enantioselective transformations yielding chiral products
The structure of this compound contains a chiral center at the second carbon of the propanol (B110389) chain (the carbon bearing the methyl group). Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(4-methoxyphenyl)-2-methylpropan-1-ol. Enantioselective transformations can be employed either to synthesize a single enantiomer or to selectively react one enantiomer from a racemic mixture.
One approach to obtaining enantiomerically pure forms of this alcohol is through enzymatic resolution. This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a corresponding racemic ester, yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester, which can then be separated. google.com
Asymmetric synthesis provides another route. This involves creating the chiral center in a controlled manner starting from prochiral precursors. For instance, the asymmetric reduction of a suitable prochiral ketone, 3-(4-methoxyphenyl)-2-methyl-1-oxopropane, using chiral reducing agents or catalysts could yield the alcohol with high enantiomeric excess.
Diastereoselective synthetic strategies and their implications
When this compound (or a derivative) is used as a chiral starting material in a reaction that creates a second stereocenter, the relative stereochemistry of the two centers becomes important. Diastereoselective strategies aim to control this outcome, favoring the formation of one diastereomer over others.
For example, if the alcohol is oxidized to the corresponding chiral aldehyde, (R)- or (S)-3-(4-methoxyphenyl)-2-methylpropanal, this aldehyde can then undergo reactions such as aldol (B89426) additions or Grignard reactions. The existing stereocenter at C2 can influence the stereochemical outcome of the attack at the carbonyl carbon, leading to a diastereomeric mixture of products. The degree of selectivity (diastereoselectivity) would depend on the specific reagents and reaction conditions, following models such as Cram's rule or the Felkin-Anh model to predict the major diastereomer. Such strategies are crucial in the synthesis of complex molecules like natural products where precise control over multiple stereocenters is required. researchgate.net
Despite a comprehensive search for analytical data on the chemical compound this compound, specific experimental research findings for the requested spectroscopic and chromatographic methodologies could not be located. The available scientific literature and chemical databases provide information on related isomers, such as 1-(4-methoxyphenyl)-2-methylpropan-1-ol, or other structurally similar compounds. However, direct analytical characterizations for this compound are not present in the search results.
Therefore, it is not possible to provide the detailed, data-rich article as per the specific outline and content requirements of the user's request. Generating such an article without verifiable data would compromise the principles of scientific accuracy.
Analytical Methodologies for 3 4 Methoxyphenyl 2 Methylpropan 1 Ol Research
Chromatographic Separation and Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. researchgate.net This method is highly suitable for the analysis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, particularly for its identification and quantification in complex mixtures.
Research Findings: In a typical LC-MS analysis, the compound would first be separated from a sample matrix using a reversed-phase HPLC column, such as a C18 column. ca.gov A mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. For this compound (molar mass = 180.25 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of 181.26.
The mass spectrometer then separates these ions based on their m/z ratio. For enhanced specificity and structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In this mode, the parent ion (m/z 181.26) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.
Hypothetical LC-MS Data Table
| Parameter | Value/Description |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]⁺ | m/z 181.26 |
| Major Fragment Ions | m/z 121.1 (loss of C4H9O), m/z 149.2 (loss of CH2O) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. libretexts.org It is widely utilized in synthetic chemistry to monitor the progress of reactions, identify compounds, and determine the purity of a substance. du.ac.inwisc.edu
Research Findings: For this compound, TLC is an invaluable tool for monitoring its synthesis. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). mit.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu
Because this compound is a moderately polar alcohol, its position on the TLC plate, indicated by the Retention Factor (Rf) value, will be intermediate between non-polar starting materials and highly polar byproducts. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Spots are typically visualized under UV light, which causes compounds with aromatic rings to appear as dark spots, or by using a chemical stain. mit.edu
Hypothetical TLC Data for Synthesis Monitoring
| Compound | Rf Value (20% Ethyl Acetate (B1210297) in Hexane) | Rf Value (30% Ethyl Acetate in Hexane) |
|---|---|---|
| 4-Methoxybenzaldehyde (Starting Material) | 0.65 | 0.75 |
| This compound (Product) | 0.30 | 0.45 |
Chiral Gas Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination
Since this compound contains a chiral center at the C2 position, it can exist as two non-superimposable mirror images called enantiomers. gcms.cz Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. heraldopenaccess.us
Research Findings: Both chiral Gas Chromatography (GC) and HPLC are employed for this purpose. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. gcms.czresearchgate.net
Chiral HPLC: This is a common method for determining the ee of chiral alcohols. heraldopenaccess.us The sample is passed through an HPLC column packed with a CSP, often based on derivatives of cellulose (B213188) or amylose (B160209). The differential interaction between the enantiomers and the chiral phase results in their separation, allowing for quantification using a standard detector like a UV detector. researchgate.net
Chiral GC: For GC analysis, the alcohol group of this compound may first need to be derivatized to increase its volatility. The resulting derivative is then analyzed on a GC column containing a chiral stationary phase, often based on modified cyclodextrins. gcms.cz The two enantiomers will elute at different times, and their relative peak areas can be used to calculate the enantiomeric excess. libretexts.org
The enantiomeric excess is calculated using the areas of the two enantiomer peaks (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| x 100 libretexts.org
Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol | 12.5 | 95.0 |
| (S)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol | 14.2 | 5.0 |
| Calculated Enantiomeric Excess (ee) | | 90% |
Structural Elucidation through Diffraction Techniques
Single-Crystal X-ray Diffraction (applied to related compounds and derivatives)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of closely related crystalline derivatives provides invaluable insight into its molecular conformation, bond lengths, and angles.
Research Findings: The crystal structures of numerous compounds containing the 4-methoxyphenyl (B3050149) group have been determined, providing a clear picture of its typical geometry and intermolecular interactions. For example, the analysis of chalcone (B49325) derivatives like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one uomphysics.net and other structures such as 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one reveals detailed structural parameters. researchgate.net
In these studies, a single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov This technique confirms the connectivity of atoms and provides precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it reveals how molecules pack in the solid state, detailing intermolecular interactions like hydrogen bonding and van der Waals forces. researchgate.net For derivatives of this compound, X-ray diffraction would unambiguously determine the relative stereochemistry at chiral centers and the preferred conformation of the molecule in the crystalline state.
Example Crystallographic Data for a Related Compound: 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.3612 Å, b = 17.8540 Å, c = 11.9465 Å |
| β (angle) | 105.697° |
| Volume (V) | 1511.54 ų |
| Molecules per unit cell (Z) | 4 |
Stereochemical Aspects of 3 4 Methoxyphenyl 2 Methylpropan 1 Ol and Its Derivatives
Enantiomers: (S) and (R) Configurations
3-(4-Methoxyphenyl)-2-methylpropan-1-ol possesses a chiral center at the second carbon atom of the propanol (B110389) chain, giving rise to two non-superimposable mirror images known as enantiomers. These are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules.
(S)-(–)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Detailed synthetic procedures and specific optical rotation values for the (S)-enantiomer are not extensively documented in publicly available scientific literature. Generally, enantioselective synthesis or chiral resolution of the racemic mixture would be employed to obtain this specific stereoisomer. The negative sign in its name, (–), indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).
(R)-(+)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol
Determination of Enantiomeric Excess and Optical Purity
The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other. It is a critical parameter in stereoselective synthesis and the characterization of chiral compounds.
A common and powerful technique for determining the enantiomeric excess of chiral alcohols like this compound is chiral High-Performance Liquid Chromatography (HPLC) . While a specific method for this compound is not widely published, a general approach can be inferred from methodologies used for structurally similar compounds.
Hypothetical Chiral HPLC Method:
| Parameter | Description |
| Chiral Stationary Phase (CSP) | A column packed with a chiral material, such as a polysaccharide-based selector (e.g., cellulose (B213188) or amylose (B160209) derivatives), is typically used. The differential interaction of the enantiomers with the CSP leads to their separation. |
| Mobile Phase | A mixture of organic solvents, often a combination of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is used to elute the compounds from the column. The ratio of these solvents is optimized to achieve the best separation. |
| Detection | A UV detector is commonly employed, as the aromatic ring in the molecule absorbs ultraviolet light, allowing for the quantification of each enantiomer as it elutes from the column. |
| Data Analysis | The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. |
Influence of Stereochemistry on Molecular Recognition and Academic Significance
The specific three-dimensional arrangement of a chiral molecule is fundamental to its interaction with other chiral entities, a concept known as molecular recognition . In biological systems, which are inherently chiral, this principle governs the interactions between molecules such as enzymes and their substrates, or receptors and their ligands. It is well-established that the different enantiomers of a chiral compound can exhibit vastly different biological activities. One enantiomer might be therapeutically beneficial, while the other could be inactive or even harmful. biomedgrid.com
While direct research on the influence of the stereochemistry of this compound on molecular recognition is not available, the broader principles of stereochemistry in medicinal chemistry and materials science underscore its academic significance. Chiral alcohols and their derivatives are valuable chiral building blocks in the synthesis of more complex, enantiomerically pure molecules. nih.govenamine.net The ability to selectively synthesize or separate the (S) and (R) enantiomers of this compound would provide chemists with versatile starting materials for constructing new chiral ligands, catalysts, or biologically active compounds. The academic interest in such chiral synthons lies in their potential to unlock novel chemical transformations and to probe the stereochemical requirements of biological targets. nih.gov
Computational and Theoretical Studies on 3 4 Methoxyphenyl 2 Methylpropan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods are instrumental in understanding molecular geometry, stability, and reactivity at the atomic level.
DFT calculations are widely used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.orgresearchgate.net This approach allows for the determination of activation energies and the identification of the most plausible reaction pathways. For instance, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) used DFT to calculate the energy barriers for each step, including Michael addition and a Nef-type rearrangement. rsc.org The calculations revealed that the energy barrier for the deprotonated nitromethane addition to coumarin is 21.7 kJ mol⁻¹, while a subsequent proton transfer has a much higher barrier of 197.8 kJ mol⁻¹. rsc.org
A similar approach could be applied to investigate the synthesis of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, for example, via the reduction of a corresponding aldehyde or ketone. DFT could model the interaction with a reducing agent, map the energy profile of the reaction, and identify the structure of the transition state, providing a detailed molecular-level understanding of its formation.
Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformations. Conformer analysis aims to identify the most stable structures (lowest energy) and the energy barriers between them. DFT calculations, combined with molecular mechanics, are effective for determining the geometries and relative stabilities of different conformers. rsc.org
For example, studies on substituted benzenes like anisole (B1667542) have used computational methods to determine the preferred torsional angles of the methoxy (B1213986) group relative to the benzene (B151609) ring. rsc.org In anisole, the planar conformer is generally preferred. rsc.org For this compound, a conformational analysis would involve studying the rotation around the C-C bonds in the propanol (B110389) chain and the C-O bond of the methoxy group. The results would provide insights into the molecule's preferred three-dimensional shape, which influences its physical properties and biological interactions.
Table 1: Illustrative Conformational Energy Data for Anisole Derivatives This table presents hypothetical data based on typical findings for anisole derivatives to illustrate the output of a conformer analysis.
| Conformer | Dihedral Angle (Car-Car-O-Cmethyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Planar | 0° | 0.00 | ~70% |
| Perpendicular | 90° | +2.5 | ~1% |
| Intermediate | 45° | +1.2 | ~29% |
DFT is a cornerstone for predicting the electronic properties and chemical reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. pesquisaonline.netnih.gov Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). pesquisaonline.net
In a study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, DFT calculations were used to determine these properties, providing insight into the molecule's reactive sites. elsevierpure.comresearchgate.net Similar calculations for this compound would likely identify the oxygen atoms of the hydroxyl and methoxy groups as regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Table 2: Example Electronic Properties Calculated for Methoxyphenyl-Containing Compounds Data is compiled from studies on analogous compounds to demonstrate typical DFT outputs.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2,7-Bis(4-Methoxyphenyl) 9,9-Dipropyl-9H-Flurene | -5.21 | -1.89 | 3.32 | researchgate.net |
| (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone | -5.58 | -1.85 | 3.73 | researchgate.net |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules and their interactions, often in systems too large for quantum chemical calculations.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). kummerlaender.eu This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Numerous studies have performed docking simulations on compounds containing the 4-methoxyphenyl (B3050149) group to evaluate their potential as therapeutic agents. For example, derivatives of p-methoxycinnamoyl hydrazide were docked into the active site of a cancer-related protein, with the results showing which derivatives had the highest potential for anticancer activity based on their binding scores. impactfactor.orgunair.ac.id Similarly, 2-(trimethoxyphenyl)-thiazole derivatives were studied for their interaction with cyclooxygenase (COX) enzymes, where docking helped explain their inhibitory activity and selectivity. nih.gov
A docking study of this compound would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity, which could suggest potential biological activities.
Table 3: Illustrative Molecular Docking Results for a Methoxyphenyl Derivative Based on findings for p-methoxycinnamoyl hydrazide derivatives to exemplify docking data.
| Compound Derivative | Target Protein | Docking Score (Rerank Score) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 4c | Estrogen Receptor Alpha | -124.81 | His524, Leu384 | impactfactor.org |
| Compound 4d | Estrogen Receptor Alpha | -94.50 | Arg394, Glu353 | impactfactor.org |
Molecular Dynamics (MD) simulations calculate the motion of atoms in a molecular system over time, providing a detailed view of its dynamic behavior. kummerlaender.eu MD is used to study conformational changes, protein folding, and the stability of ligand-receptor complexes. An MD simulation can validate the results of a docking study by assessing whether the predicted binding pose is stable over a period of nanoseconds. rsc.org
For a molecule like this compound, an MD simulation could be performed by placing it in a simulated solvent (e.g., a box of water molecules) to observe its conformational dynamics. This would reveal how the flexible propanol chain moves and how the entire molecule interacts with its environment, providing insights that are complementary to the static picture from quantum chemical calculations. kummerlaender.eu
Prediction of Chemical Behavior and Properties
In the absence of extensive empirical data, computational and theoretical studies serve as a critical tool for predicting the chemical behavior and properties of this compound. These in silico methods, grounded in quantum mechanics and molecular modeling, provide valuable insights into the molecule's structure, reactivity, and physicochemical characteristics. While detailed peer-reviewed computational studies, such as Density Functional Theory (DFT) analyses, on this specific molecule are not widely published, its properties can be reliably predicted using well-established algorithms and software.
These predictive models utilize the molecule's structure to calculate a range of descriptors that are fundamental to its behavior in chemical and biological systems. Properties such as lipophilicity, polarity, and hydrogen bonding potential are estimated, offering a foundational understanding of the compound's likely interactions and distribution characteristics.
The following tables present a collection of computationally predicted physicochemical and topological properties for this compound. This data is generated by algorithms that analyze the molecule's two-dimensional structure and extrapolate its three-dimensional attributes and energetic profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₂ | Represents the elemental composition of the molecule. |
| Molecular Weight | 180.25 g/mol | The mass of one mole of the compound. |
| logP (Octanol-Water Partition Coefficient) | 2.35 | Indicates the lipophilicity of the molecule. A positive value suggests greater solubility in lipids than in water, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Represents the surface area of polar atoms (oxygen and nitrogen) in a molecule. It is a key predictor of cell membrane permeability. |
| Molar Refractivity | 53.38 cm³ | A measure of the total polarizability of a mole of the substance. It is related to the volume of the molecules and their London dispersion forces. |
Table 2: Predicted Structural and Hydrogen Bonding Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the oxygen of the hydroxyl group) that can be donated in a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (the two oxygen atoms) with lone pairs that can accept a hydrogen bond. |
| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, which influences the molecule's conformational flexibility. |
| Heavy Atom Count | 13 | The total number of non-hydrogen atoms in the molecule. |
Detailed Research Findings
The predicted data provides a quantitative basis for understanding the chemical nature of this compound.
The logP value of 2.35 suggests that the compound is moderately lipophilic. This indicates a preference for nonpolar environments, such as lipid bilayers, over aqueous environments. This property is crucial for predicting its behavior in biological systems, including its potential for membrane permeation and distribution into fatty tissues.
The Topological Polar Surface Area (TPSA) of 29.46 Ų is relatively low. TPSA is a widely used descriptor in medicinal chemistry to forecast drug transport properties. Molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. The low value for this compound suggests it is likely to readily cross biological membranes.
The hydrogen bonding capacity is defined by one donor (the hydroxyl group) and two acceptors (the hydroxyl oxygen and the methoxy oxygen). This capacity for hydrogen bonding indicates that the molecule can engage in specific interactions with other polar molecules, including water and biological macromolecules like proteins and enzymes. These interactions are fundamental to its solubility in protic solvents and its potential biological activity.
The presence of four rotatable bonds imparts a degree of conformational flexibility to the molecule. This flexibility allows the molecule to adopt various spatial arrangements, which can be critical for its interaction with specific binding sites on enzymes or receptors.
Applications and Advanced Research Directions of 3 4 Methoxyphenyl 2 Methylpropan 1 Ol in Synthetic Chemistry
Utility as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereogenic center allows 3-(4-Methoxyphenyl)-2-methylpropan-1-ol to be used as a chiral building block, enabling the construction of complex target molecules with specific three-dimensional arrangements. This is crucial in fields where stereochemistry dictates biological activity or material properties.
The separation or asymmetric synthesis of the enantiomers of this compound provides access to enantiomerically pure starting materials. These are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target compound. A notable example is in the synthesis of chiral fragrances. Research has demonstrated a practical, enantioselective synthesis of the fragrance Canthoxal, where both (R)-(+) and (S)-(–) enantiomers of this compound are key intermediates. thieme-connect.com The synthesis is achieved with high enantiopurity, highlighting the compound's utility. For instance, (R)-(+)-5a was synthesized with an enantiomeric excess (ee) of 97%. thieme-connect.com
Table 1: Synthesis of this compound Enantiomers
| Enantiomer | Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D25 |
|---|---|---|---|
| (R)-(+)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol | 89% | 97% | +11.5 (c 1.02, CHCl3) |
| (S)-(–)-3-(4-Methoxyphenyl)-2-methylpropan-1-ol | 90% | 98% | -11.6 (c 1.01, CHCl3) |
Data sourced from Thieme Connect. thieme-connect.com
As a functionalized molecule, this compound is an effective precursor in multi-step synthetic sequences. A key example is a four-step strategy to produce fragrance molecules starting from commercially available 4-substituted benzaldehydes. thieme-connect.com In this pathway, the acrylic acid derivative, (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid, undergoes catalytic asymmetric hydrogenation to form the chiral acid, which is then reduced to yield the target alcohol, this compound. thieme-connect.com This alcohol is then oxidized in the final step to the corresponding aldehyde. thieme-connect.com Its role as an intermediate in such sequences underscores its importance in building molecular complexity.
Intermediacy in the Production of Fine Chemicals
The compound is a significant intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or physical properties. Its applications span fragrances, pharmaceuticals, and agrochemicals.
The most direct application of this compound in fine chemicals is in the fragrance industry. It is the immediate precursor to Canthoxal (also known as Anisyl Propanal), a valuable aroma chemical with a strong, sweet, anisic, and floral scent. thieme-connect.comthegoodscentscompany.comfraterworks.com The synthesis is a straightforward oxidation of the primary alcohol group of this compound to an aldehyde. thieme-connect.com
It is important to distinguish its role from the synthesis of Silvial®, another popular fragrance with a powerful lily-of-the-valley (muguet) scent. givaudan.comthegoodscentscompany.com While structurally similar, Silvial® is not derived from the methoxy-substituted compound. Instead, its direct precursor is the analogous alcohol, 3-(4-isobutylphenyl)-2-methylpropan-1-ol. thieme-connect.com The synthetic strategy for both fragrances is parallel, but the starting materials differ at the para-substituent on the phenyl ring. thieme-connect.com
Table 2: Comparison of Canthoxal and Silvial® Precursors
| Fragrance Name | Chemical Name | Immediate Alcohol Precursor | Phenyl Substituent |
|---|---|---|---|
| Canthoxal | 3-(4-methoxyphenyl)-2-methylpropanal | This compound | Methoxy (B1213986) (-OCH3) |
| Silvial® | 3-(4-isobutylphenyl)-2-methylpropanal | 3-(4-isobutylphenyl)-2-methylpropan-1-ol | Isobutyl (-CH2CH(CH3)2) |
Data sourced from Thieme Connect and Givaudan. thieme-connect.comgivaudan.com
By analogy to structurally related molecules, this compound represents a valuable scaffold for pharmaceutical intermediates. The substituted phenylpropanol core is present in many biologically active compounds. For example, the cardiovascular drug Diltiazem is synthesized using methyl (2R,3S)-3-(4-methoxyphenyl)glycidate as a key chiral intermediate. google.comresearchgate.net This highlights the utility of the 3-(4-methoxyphenyl)propyl structural motif in creating complex, stereochemically defined pharmaceutical agents. The functional groups on this compound allow for its elaboration into various derivatives that could be explored for potential therapeutic activities.
Similar to its potential in pharmaceuticals, the structure of this compound is analogous to intermediates used in the synthesis of agrochemicals. Aromatic substituted aliphatic alkanols are recognized as useful compounds for producing pesticides. google.com For instance, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol is a known intermediate for the synthesis of the insecticide etofenprox. google.com This parallel suggests that this compound could serve as a building block for new agrochemicals, where the methoxyphenyl group could be modified to tune the biological activity and physical properties of the final product.
Table of Mentioned Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | This compound |
| Canthoxal | 3-(4-methoxyphenyl)-2-methylpropanal |
| Silvial® | 3-(4-isobutylphenyl)-2-methylpropanal |
| (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid | (E)-3-(4-methoxyphenyl)-2-methylacrylic acid |
| 3-(4-isobutylphenyl)-2-methylpropan-1-ol | 3-(4-isobutylphenyl)-2-methylpropan-1-ol |
| Diltiazem | (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one |
| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate |
| Etofenprox | 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether |
Contribution to Catalysis and Methodology Development
The structural features of this compound, specifically the presence of a primary alcohol and a methoxy-substituted aryl group, position it as a molecule of interest for advancements in synthetic chemistry. Its potential contributions lie in the development of novel catalytic methodologies, either by acting as a directing group or as a substrate in innovative transformations.
Role as a Ligand in Catalytic Reactions (by analogy to similar alcohols)
While direct studies on this compound as a ligand are not extensively documented, its primary alcohol functionality suggests a potential role in directing catalytic reactions by analogy to similar molecules. In transition-metal-catalyzed reactions, alcohols can reversibly interact with a catalyst or a ligand, thereby influencing the stereochemistry and regioselectivity of the transformation. This concept is particularly relevant in reactions such as hydroformylation, where the hydroxyl group can act as a temporary directing group to guide the catalyst to a specific side of the molecule. nih.govnih.govscilit.com
This in-situ formation of a more complex ligand structure, incorporating the substrate itself, can lead to highly selective reactions without the need for pre-functionalization of the starting material. The methoxyphenyl group in this compound could further influence the electronic and steric environment of the catalytic center, potentially leading to unique reactivity and selectivity patterns.
Substrate for Novel Transformations (e.g., applications in hydroacylation and hydroformylation analogs)
As a substrate, this compound holds promise for participating in a variety of novel catalytic transformations, including analogs of hydroacylation and hydroformylation.
Hydroformylation Analogs:
Hydroformylation is a powerful industrial process for the synthesis of aldehydes from alkenes. nih.gov The application of this reaction to more complex substrates, such as those containing alcohol functionalities, can lead to valuable polyfunctionalized molecules. By analogy to the hydroformylation of allylic alcohols, which can be directed by the hydroxyl group, it is conceivable that derivatives of this compound containing an olefinic bond could undergo highly regioselective hydroformylation. nih.govnih.govscilit.com The resulting hydroxy-aldehydes are versatile intermediates in organic synthesis.
Below is a table illustrating the regioselective hydroformylation of allylic alcohols, a reaction type that could be conceptually extended to unsaturated analogs of this compound.
| Substrate | Catalyst System | Product(s) | Regioselectivity | Reference |
| Allyl Alcohol | Rh-based catalyst with scaffolding ligand | β-hydroxy aldehyde | High | nih.govnih.govscilit.com |
| Cinnamyl Alcohol | Rh-based catalyst with scaffolding ligand | 2-phenyl-3-hydroxypropanal | High | nih.gov |
Hydroacylation Analogs:
Intermolecular hydroacylation, the addition of a C-H bond of an aldehyde across a carbon-carbon multiple bond, is a highly atom-economical method for the formation of ketones. Recent advancements have demonstrated that primary alcohols can be used directly in hydroacylation-type reactions through a "borrowing hydrogen" or "transfer hydrogenation" mechanism. acs.orgnih.govnih.gov In these processes, the alcohol is transiently oxidized in situ to the corresponding aldehyde, which then participates in the hydroacylation, followed by the reduction of the newly formed double bond.
Given its structure as a primary alcohol, this compound could potentially serve as a substrate in such ruthenium-catalyzed C-C bond-forming transfer hydrogenation reactions. acs.orgnih.govnih.gov This would enable its coupling with unsaturated partners like dienes or alkynes to generate more complex molecular architectures. The aryl group in this compound is a common feature in substrates for these types of reactions.
The following table presents examples of ruthenium-catalyzed coupling of alcohols with unsaturated compounds, demonstrating the feasibility of such transformations.
| Alcohol Substrate | Unsaturated Partner | Catalyst | Product | Reference |
| Benzylic and Aliphatic Alcohols | Isoprene | Ruthenium complex | β,γ-Unsaturated Ketones | acs.org |
| Various Primary Alcohols | 2-Butyne | Ruthenium complex | α,β-Unsaturated Ketones | nih.govnih.gov |
These analogous transformations highlight the potential of this compound to be a valuable building block in the development of novel and efficient synthetic methodologies.
Q & A
Basic: What are the common synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via Grignard addition or reduction of ketone intermediates . For example:
- Grignard Route : Reacting 4-methoxyphenylmagnesium bromide with 2-methylpropanal, followed by acidic workup. Reaction temperature (0–5°C) minimizes side reactions like over-addition .
- Ketone Reduction : Hydrogenation of 3-(4-methoxyphenyl)-2-methylpropan-1-one using NaBH₄ in ethanol (yield: ~80–85%) or catalytic hydrogenation with Pd/C under H₂ pressure (yield: ~90–95%). Solvent choice (e.g., THF vs. ethanol) impacts purity, with polar solvents favoring reduced byproduct formation .
Advanced: How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer:
Discrepancies in NMR or IR data may arise from stereochemical variations, residual solvents, or rotamers. Strategies include:
- Multi-Technique Cross-Validation : Combine NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For stereoisomers, use NOESY or chiral HPLC .
- Dynamic NMR Analysis : Resolve overlapping signals by varying temperature (e.g., 25°C to 60°C) to observe conformational equilibria .
- Reference Standards : Compare with literature spectra of structurally analogous compounds, such as (E)-3-(4-methoxyphenyl)acrylaldehyde derivatives .
Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS (splitless mode, He carrier gas) to assess purity (>95% by area normalization) .
- Spectroscopy :
- Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values .
Advanced: What catalytic systems are effective in the asymmetric synthesis of this compound, and how do enantiomeric excess (ee) values vary with catalyst choice?
Methodological Answer:
- Chiral Catalysts :
- Screening Protocol : Optimize solvent (toluene or DCM), temperature (0–25°C), and catalyst loading (1–5 mol%). Monitor ee via chiral GC (β-cyclodextrin column) .
Basic: What are the key intermediates in the multi-step synthesis of this compound, and how are their stabilities managed?
Methodological Answer:
- Key Intermediates :
- Stability Tests : Monitor intermediates by TLC (silica GF254, hexane/EtOAc 7:3) and adjust reaction timelines to minimize degradation .
Advanced: How do steric and electronic effects of the 4-methoxyphenyl group influence the reactivity of this compound in subsequent chemical modifications?
Methodological Answer:
- Steric Effects : The ortho-methoxy position hinders electrophilic substitution (e.g., Friedel-Crafts), favoring para-substitution in further aryl functionalization .
- Electronic Effects : Methoxy’s electron-donating nature activates the phenyl ring toward nucleophilic aromatic substitution (e.g., nitration) but deactivates it toward electrophilic attacks.
- Case Study : In allylic oxidation using SeO₂, the methyl branch directs oxidation to the primary alcohol, while the methoxy group stabilizes transition states via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
